2-Methyl-5-nitro-N-phenylbenzamide

Vue d'ensemble

Description

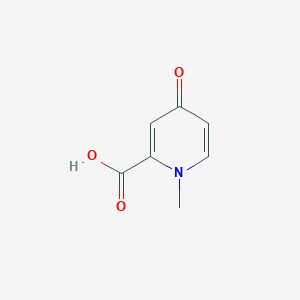

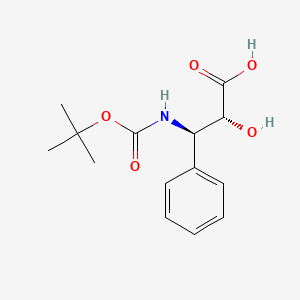

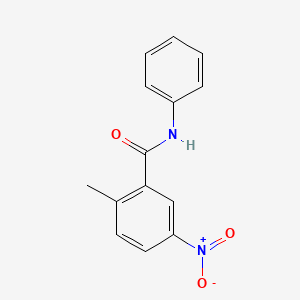

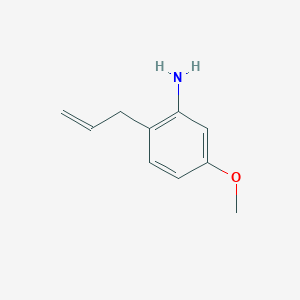

“2-Methyl-5-nitro-N-phenylbenzamide” is a chemical compound . It belongs to the class of organic compounds known as nitrobenzenes, which consist of a benzene ring with a carbon bearing a nitro group . The molecule contains a total of 32 bonds, including 20 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 nitro group (aromatic) .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C14H12N2O3 . The structure includes a benzene ring with a carbon bearing a nitro group .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Quinazolines : A novel synthesis method for 2-phenyl-4-[(triisopropylsilyl)methyl]quinazolines from monosubstituted arenes, involving the treatment of N-phenylbenzamidines with specific compounds, has been developed. This process occurs in the presence of a catalytic amount of CuBr in benzene, yielding moderate to good yields of the quinazolines (Ohta et al., 2010).

Spectroscopic Studies : Spectroscopic studies of four new benzamide derivatives, including N-(4'-nitro)phenylbenzamide, have been conducted in hydrocarbon and weak polar solvents. These studies reveal that some derivatives undergo conformation changes in the excited state due to proton transfer reaction or twisted intramolecular charge-transfer processes (Brozis et al., 1999).

Biomedical Research

- Anticonvulsant Activity : A series of 4-nitro-N-phenylbenzamides have been synthesized and evaluated for their anticonvulsant properties and neurotoxicity. Some of these compounds showed efficient results in the maximal electroshock-induced seizure test in mice, highlighting their potential in treating seizures (Bailleux et al., 1995).

Agricultural Research

- Fungicidal Activity : The fungicidal activity of new 5-arylazo-7-nitro-8-hydroxyquinolines, including derivatives of 2-methyl-5-nitrobenzoxazole, has been analyzed. These compounds demonstrate significant activity against various fungal cultures, indicating their potential use in agricultural applications (Ustinov et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-Methyl-5-nitro-N-phenylbenzamide are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARγ and PPARδ . PPARs are members of the nuclear hormone receptor family, playing pivotal roles in regulating glucose and lipid metabolism as well as inflammation .

Mode of Action

this compound, also known as GW9662, is an antagonist of PPARγ . Instead of blocking the upregulation of perilipin 2 (plin2) expression, a well-known pparγ target, in thp-1 macrophages, the expression was concentration-dependently induced by gw9662 . This unexpected upregulation occurs in many human and murine macrophage cell models and also primary cells .

Biochemical Pathways

Profiling expression of PPAR target genes showed upregulation of several genes involved in lipid uptake, transport, and storage as well as fatty acid synthesis by GW9662 . This suggests that GW9662 affects the lipid metabolism pathway.

Result of Action

In line with the upregulation of PLIN2 protein, GW9662 elevated lipogenesis and increased triglyceride levels . This indicates that the compound significantly affects lipid metabolism in macrophages .

Action Environment

It’s important to note that experimental conditions can significantly affect the results of studies involving gw9662 .

Propriétés

IUPAC Name |

2-methyl-5-nitro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-10-7-8-12(16(18)19)9-13(10)14(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDDNGKLTLKFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665996 | |

| Record name | 2-Methyl-5-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

599171-08-1 | |

| Record name | 2-Methyl-5-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7a-(4-chlorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B3146411.png)